

Biological activity of compounds derived from Dimethyl tetrahydropyran-4,4-dicarboxylate

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Compound of Interest

Compound Name: *Dimethyl Tetrahydropyran-4,4-dicarboxylate*

Cat. No.: *B123302*

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Comparative Analysis of the Biological Activities of Tetrahydropyran-Derived Compounds

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. While **Dimethyl tetrahydropyran-4,4-dicarboxylate** is a versatile starting material for the synthesis of diverse heterocyclic systems, a comprehensive comparative analysis of the biological activities of its direct derivatives is not extensively available in the current literature.[1] This guide, therefore, presents a comparative overview of the biological activities of various heterocyclic compounds featuring the tetrahydropyran moiety, offering insights into their potential as anticancer, anti-inflammatory, and antimicrobial agents. The data and protocols are compiled from various studies to provide a broader understanding of the structure-activity relationships within this class of compounds.

Anticancer Activity

Derivatives of the tetrahydropyran ring have demonstrated significant potential as anticancer agents. The following table summarizes the *in vitro* cytotoxic activity of a series of 1,4-dihydropyridine derivatives, which share a similar heterocyclic core structure, against various human cancer cell lines.

Table 1: In Vitro Anticancer Activity of 1,4-Dihydropyridine Derivatives

Compound ID	R	Cancer Cell Line	IC50 (μM)	Reference
1a	-Ph	HT-29	>100	[2]
1b	4-Cl-C6H4	HT-29	85.3	[2]
1c	4-OH-C6H4	HT-29	65.7	[2]
1d	4-NO2-C6H4	HT-29	45.2	[2]
1e	4-CH3O-C6H4	HT-29	78.4	[2]
2a	-Ph	A549	>100	[2]
2b	4-Cl-C6H4	A549	75.1	[2]
2c	4-OH-C6H4	A549	58.9	[2]
2d	4-NO2-C6H4	A549	38.6	[2]
2e	4-CH3O-C6H4	A549	69.3	[2]
3a	-Ph	HepG2	>100	[2]
3b	4-Cl-C6H4	HepG2	92.5	[2]
3c	4-OH-C6H4	HepG2	72.4	[2]
3d	4-NO2-C6H4	HepG2	51.8	[2]
3e	4-CH3O-C6H4	HepG2	85.1	[2]

IC50: The concentration of the compound that inhibits 50% of cancer cell growth.

Experimental Protocol: Anticancer Activity Screening

The anticancer efficacy of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

- Cell Culture: Human cancer cell lines (A549, HT-29, and HepG2) were cultured in a suitable medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

- Cell Seeding: Cells were seeded in 96-well plates at a density of 5×10^4 cells/well and incubated for 24 hours.
- Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
- MTT Assay: After the incubation period, 20 μ L of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
- Data Analysis: The formazan crystals formed were dissolved in 150 μ L of dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[\[2\]](#)



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Workflow for in vitro anticancer activity screening.

Anti-inflammatory Activity

Certain heterocyclic compounds incorporating the pyran moiety have been shown to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.[\[3\]](#)

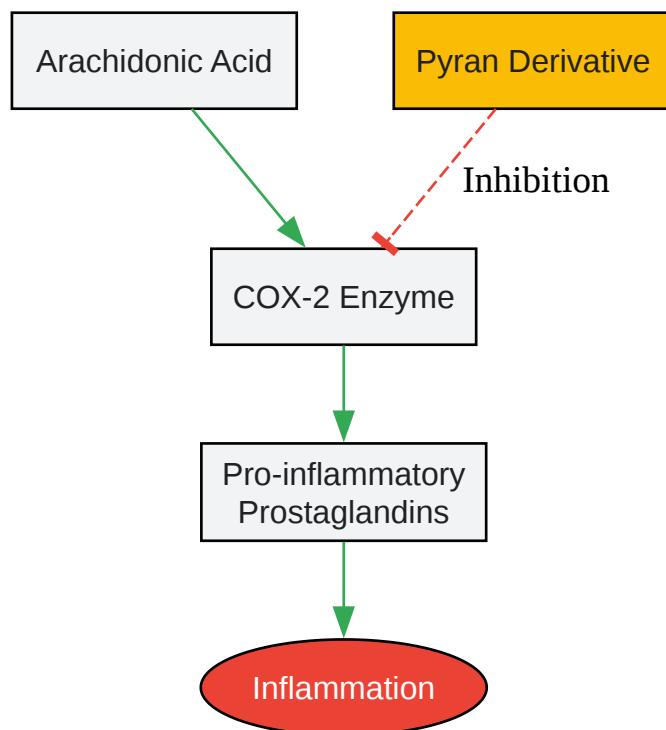
Table 2: In Vitro Anti-inflammatory Activity of Pyran Derivatives

Compound ID	In Vitro COX-2 Inhibition (% at 10 μ M)	In Vivo	Reference
		Carrageenan-induced Paw Edema Inhibition (%)	
Compound 6	6.6	45	[3][4]
Compound 11	2.9	38	[3][4]
Compound 12	25.8	68	[3][4]
Compound 13	10.1	52	[3][4]
Diclofenac	85.2	75	[3]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

The in vitro anti-inflammatory activity was assessed by measuring the inhibition of the COX-2 enzyme.[3]

- Enzyme and Substrate Preparation: A solution of human recombinant COX-2 enzyme and arachidonic acid (substrate) in a suitable buffer was prepared.
- Compound Incubation: The test compounds were pre-incubated with the COX-2 enzyme at 37°C for 15 minutes.
- Reaction Initiation: The reaction was initiated by adding arachidonic acid.
- Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced was quantified using an enzyme immunoassay (EIA) kit.
- Inhibition Calculation: The percentage of COX-2 inhibition was calculated by comparing the PGE2 levels in the presence and absence of the test compounds.[3]

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Inhibition of the COX-2 pathway by pyran derivatives.

Antimicrobial Activity

The antimicrobial potential of tetrahydropyran derivatives has also been explored. The following table presents the minimum inhibitory concentration (MIC) values for a series of 1,4-dihydropyran derivatives against various microbial strains.

Table 3: Antimicrobial Activity of 1,4-Dihydropyran Derivatives (MIC in $\mu\text{g/mL}$)

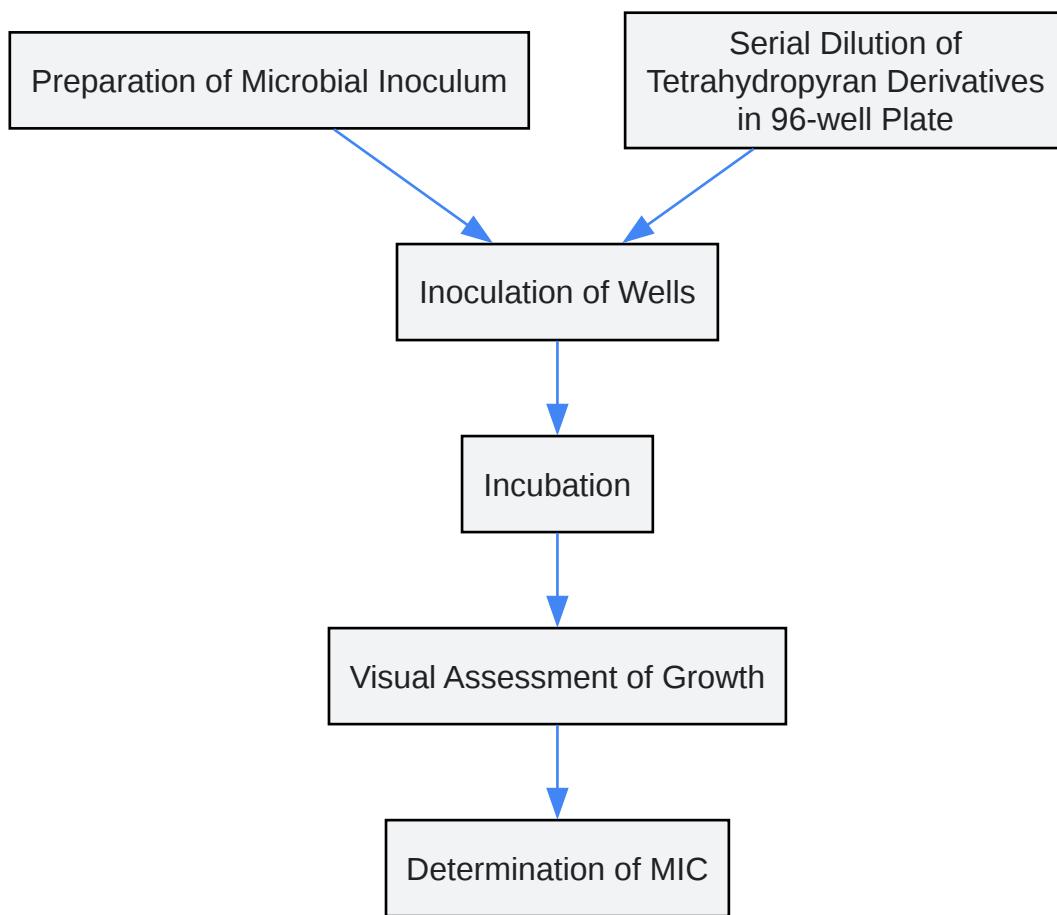
Compound ID	S. epidermidis (Gram +)	R. equi (Gram +)	E. coli (Gram -)	S. dysenteriae (Gram -)	A. fumigatus (Fungus)	F. oxysporum (Fungus)	Reference
Ta-MOF	16	32	64	128	256	128	[5][6]

MIC: Minimum Inhibitory Concentration, the lowest concentration of a compound that prevents visible growth of a microorganism. Note: The data presented here is for a Tantalum-based Metal-Organic Framework (Ta-MOF) incorporating dihydropyran derivatives, showcasing the antimicrobial potential of such structures.

Experimental Protocol: Antimicrobial Screening (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.[\[5\]](#)[\[6\]](#)

- Microorganism Culture: Bacterial and fungal strains were cultured in appropriate broth media.
- Serial Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing the broth.
- Inoculation: Each well was inoculated with a standardized suspension of the target microorganism.
- Incubation: The plates were incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
- MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.[\[5\]](#)[\[6\]](#)



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Workflow for antimicrobial susceptibility testing.

Conclusion

The data presented in this guide highlight the diverse biological activities of compounds containing the tetrahydropyran core. While specific comparative data for derivatives of **Dimethyl tetrahydropyran-4,4-dicarboxylate** is an area for future research, the broader class of tetrahydropyran-based heterocycles demonstrates significant potential in the development of new therapeutic agents for cancer, inflammation, and microbial infections. The provided experimental protocols offer a foundation for the screening and evaluation of novel compounds synthesized from this versatile scaffold. Further investigation into the structure-activity relationships of direct derivatives of **Dimethyl tetrahydropyran-4,4-dicarboxylate** is warranted to fully explore its potential in drug discovery.

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